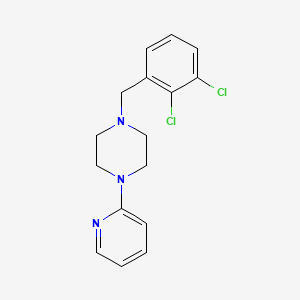![molecular formula C17H5F5N2O2 B4900249 2-(pentafluorophenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B4900249.png)
2-(pentafluorophenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(pentafluorophenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione, commonly known as PFI, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential implications in various biological processes. PFI belongs to the class of naphthalene imide derivatives and has been extensively studied for its unique chemical and physical properties.
作用機序
The mechanism of action of PFI is not fully understood, but it is believed to interact with specific proteins and enzymes in the body. PFI has been shown to inhibit the activity of certain enzymes, including the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. PFI has also been shown to inhibit the activity of certain proteins, including the protein kinase CK2, which is involved in cell growth and division.
Biochemical and Physiological Effects:
PFI has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that PFI can induce apoptosis, or programmed cell death, in cancer cells. PFI has also been shown to have anti-inflammatory effects and can inhibit the production of certain cytokines, which are involved in the immune response. In animal studies, PFI has been shown to have neuroprotective effects and can improve cognitive function in mice.
実験室実験の利点と制限
PFI has several advantages and limitations when used in lab experiments. One of the main advantages of PFI is its high chemical stability, which makes it suitable for use in various experimental conditions. PFI is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the main limitations of PFI is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several future directions for research on PFI. One potential direction is to further investigate its potential applications in cancer treatment. PFI has been shown to induce apoptosis in cancer cells and could potentially be used as a therapeutic agent. Another potential direction is to investigate its potential implications in neurodegenerative diseases, such as Alzheimer's disease. PFI has been shown to have neuroprotective effects and could potentially be used to prevent or slow the progression of these diseases. Additionally, future research could focus on developing more efficient synthesis methods for PFI and improving its solubility in water to make it more versatile for use in various experimental conditions.
合成法
The synthesis of PFI involves a multi-step process that requires specialized equipment and expertise. The most common method for synthesizing PFI is through a reaction between 2-(pentafluorophenyl)imidazole and phthalic anhydride in the presence of a catalyst. The resulting product is then purified through various techniques, including column chromatography and recrystallization.
科学的研究の応用
PFI has been extensively studied for its potential applications in various scientific fields, including organic electronics, photovoltaics, and biological research. In the field of organic electronics, PFI has been used as a building block for the synthesis of organic semiconductors. In photovoltaics, PFI has been used as a sensitizer for dye-sensitized solar cells. In biological research, PFI has been studied for its potential implications in various biological processes, including cancer treatment and neurodegenerative diseases.
特性
IUPAC Name |
2-(2,3,4,5,6-pentafluorophenyl)-1H-benzo[f]benzimidazole-4,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H5F5N2O2/c18-8-7(9(19)11(21)12(22)10(8)20)17-23-13-14(24-17)16(26)6-4-2-1-3-5(6)15(13)25/h1-4H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDVYFSKPKXOQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)N=C(N3)C4=C(C(=C(C(=C4F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H5F5N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B4900175.png)
![N-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B4900195.png)
![2-{[6-(3,5-dimethylphenoxy)hexyl]amino}ethanol](/img/structure/B4900201.png)
![N-[2-(4-fluorophenyl)-1-methylethyl]-3-methoxy-1-propanamine](/img/structure/B4900203.png)
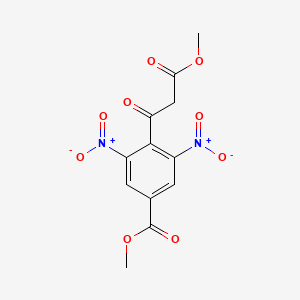
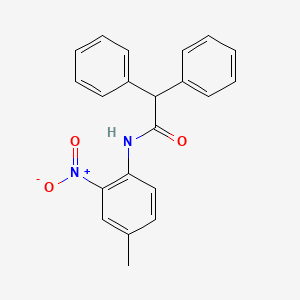

![3-{[(2-phenylpropyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4900221.png)
![1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4900222.png)
![5-{2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4900225.png)
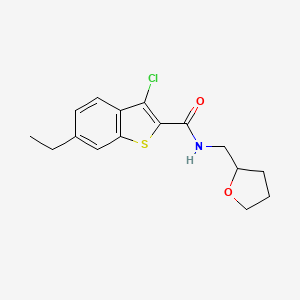
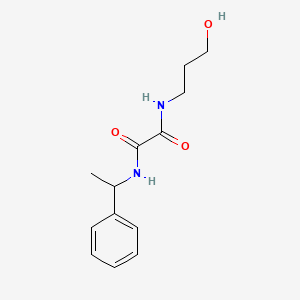
![ethyl 5-acetyl-4-methyl-2-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4900266.png)
